molecular formula C15H12ClN3O3S2 B2533358 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251575-65-1

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2533358
CAS No.: 1251575-65-1
M. Wt: 381.85
InChI Key: PPKLZMFQOXCRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a sulfonyl-substituted azetidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

    Introduction of the phenyl group: This step often involves the use of phenyl-substituted reagents or intermediates.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate nitrogen-containing precursors.

    Final coupling: The final step involves coupling the sulfonyl-substituted azetidine with the 1,2,4-oxadiazole ring under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at various functional groups, including the oxadiazole ring and the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include reduced forms of the oxadiazole ring and desulfonylated derivatives.

    Substitution: Products depend on the nature of the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole depends on its specific application:

    Pharmacological Effects: The compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. This interaction can modulate biological pathways and lead to therapeutic effects.

    Materials Science: In materials applications, the compound’s electronic and structural properties are key to its function, influencing conductivity, stability, and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
  • 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
  • 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Uniqueness

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c16-12-6-7-13(23-12)24(20,21)19-8-11(9-19)15-17-14(18-22-15)10-4-2-1-3-5-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKLZMFQOXCRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.